molecular formula C18H16O4 B14427016 Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- CAS No. 82050-46-2

Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))-

Cat. No.: B14427016
CAS No.: 82050-46-2
M. Wt: 296.3 g/mol
InChI Key: RRNIWVJJDVYQGZ-BRSBDYLESA-N
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Description

Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity. It is a metabolite of benz(a)anthracene, which is a well-known carcinogen found in tobacco smoke and other sources of incomplete combustion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- typically involves the reduction of benz(a)anthracene derivatives. One common method is the catalytic hydrogenation of benz(a)anthracene-3,4-dione, followed by hydroxylation to introduce the tetrol groups .

Industrial Production Methods

the general approach involves large-scale catalytic hydrogenation and subsequent hydroxylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, hydrogenated, and substituted derivatives of the original compound .

Scientific Research Applications

Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is unique due to its specific hydroxylation pattern and its potent biological activity. Its ability to form specific DNA adducts distinguishes it from other PAHs and makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Properties

CAS No.

82050-46-2

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(3R,4R,8R,9R)-3,4,8,9-tetrahydrobenzo[a]anthracene-3,4,8,9-tetrol

InChI

InChI=1S/C18H16O4/c19-15-5-2-10-7-13-9(8-14(10)18(15)22)1-3-12-11(13)4-6-16(20)17(12)21/h1-8,15-22H/t15-,16-,17-,18-/m1/s1

InChI Key

RRNIWVJJDVYQGZ-BRSBDYLESA-N

Isomeric SMILES

C1=CC2=C(C=C3C=CC4=C(C3=C2)C=C[C@H]([C@@H]4O)O)[C@H]([C@@H]1O)O

Canonical SMILES

C1=CC2=C(C=C3C=CC4=C(C3=C2)C=CC(C4O)O)C(C1O)O

Origin of Product

United States

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